molecular formula C4H5IN4O B2394103 4-iodo-1H-pyrazole-5-carbohydrazide CAS No. 1005592-09-5

4-iodo-1H-pyrazole-5-carbohydrazide

Cat. No.: B2394103
CAS No.: 1005592-09-5
M. Wt: 252.015
InChI Key: OPDJNLXKTZTTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C4H5IN4O and its molecular weight is 252.015. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDJNLXKTZTTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-iodo-1H-pyrazole-5-carbohydrazide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Iodo-1H-Pyrazole-5-Carbohydrazide Synthesis, Structural Properties, and Application as a Dual-Functional Scaffold

Executive Summary

This compound (CAS: 1005592-09-5) represents a high-value heterocyclic building block in medicinal chemistry. Its structural uniqueness lies in its dual-functionality : it possesses an electrophilic iodine handle at the C4 position (enabling palladium-catalyzed cross-coupling) and a nucleophilic hydrazide moiety at C5 (enabling heterocyclization). This guide details the synthesis, physicochemical profile, and strategic applications of this compound, specifically addressing the tautomeric equilibrium that defines its reactivity.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 1005592-09-5

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
    O
  • Molecular Weight: 252.01 g/mol

  • SMILES: IC1=C(C(=O)NN)NN=C1

Tautomerism and Regiochemistry

A critical feature of unsubstituted pyrazoles is annular tautomerism. In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. Consequently, the 3- and 5-positions are chemically equivalent unless the nitrogen is substituted (e.g., methylated).

  • Tautomer A: this compound

  • Tautomer B: 4-iodo-1H-pyrazole-3-carbohydrazide

For the purpose of this guide, we refer to the compound as the 5-carbohydrazide to align with standard IUPAC priority rules for the carbonyl substituent, though in unsubstituted forms, these are indistinguishable without N-protection.

Synthetic Pathways

The synthesis of this compound is best approached via a convergent route starting from ethyl 1H-pyrazole-3-carboxylate. The iodine atom is introduced via electrophilic aromatic substitution before the hydrazinolysis to prevent oxidation of the sensitive hydrazide group.

Validated Synthetic Protocol

Step 1: Iodination of the Pyrazole Core

  • Precursor: Ethyl 1H-pyrazole-3-carboxylate (CAS: 5932-27-4).

  • Reagents: N-Iodosuccinimide (NIS) or Iodine (

    
    ) with Ceric Ammonium Nitrate (CAN).
    
  • Mechanism: The pyrazole ring is electron-rich; the C4 position is the most nucleophilic site, allowing selective iodination.

  • Protocol: Dissolve ethyl 1H-pyrazole-3-carboxylate in Acetonitrile (

    
    ). Add NIS (1.1 eq) portion-wise at room temperature. Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Yield: Typically 85–95%.

Step 2: Hydrazinolysis (Formation of Carbohydrazide)

  • Precursor: Ethyl 4-iodo-1H-pyrazole-3-carboxylate.

  • Reagents: Hydrazine Hydrate (

    
    , 80% or 99%).
    
  • Solvent: Ethanol (Absolute).[1][2]

  • Protocol:

    • Suspend the iodinated ester (10 mmol) in absolute ethanol (20 mL).

    • Add hydrazine hydrate (50 mmol, 5 eq) dropwise. Note: Excess hydrazine drives the equilibrium forward.

    • Reflux at 80°C for 4–8 hours. The solid starting material will dissolve, followed by the precipitation of the product.

    • Cool to 0°C. Filter the precipitate.

    • Wash with cold ethanol (2x) and diethyl ether (to remove trace hydrazine).

    • Dry under vacuum.[3][4]

Synthesis Workflow Diagram

SynthesisPath Start Ethyl 1H-pyrazole-3-carboxylate Step1 Electrophilic Iodination (NIS, MeCN) Start->Step1 Inter Ethyl 4-iodo-1H-pyrazole-3-carboxylate Step1->Inter C4 Substitution Step2 Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Step2 Product This compound (Target) Step2->Product Nucleophilic Acyl Substitution

Figure 1: Step-wise synthesis from commercially available pyrazole esters. The C4-iodine is installed prior to hydrazide formation to ensure chemoselectivity.

Physicochemical Properties

Experimental data for this specific derivative is scarce in open literature. The values below represent a synthesis of computed data and experimental ranges from close structural analogs (e.g., 4-bromo analogs).

PropertyValue / PredictionConfidence
Physical State White to off-white crystalline solidHigh (Analogous)
Melting Point 210°C – 230°C (Decomposes)Medium (Predicted based on H-bonding network)
Solubility Soluble in DMSO, DMF.[5] Sparingly soluble in MeOH, EtOH. Insoluble in water.High
pKa (NH Pyrazole) ~13.5High (Acidic proton)
LogP 0.2 – 0.5High (Hydrophilic hydrazide offsets lipophilic iodine)
H-Bond Donors 3 (Pyrazole NH, Hydrazide

,

)
Exact
H-Bond Acceptors 3 (Pyrazole N, Carbonyl O, Hydrazide N)Exact

Reactivity Profile & Applications

This molecule is a "linchpin" scaffold because it allows orthogonal functionalization.

The Iodine Handle (C4 Position)

The C-I bond is highly reactive toward Palladium(0) oxidative addition.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

  • Heck Reaction: Olefination of the pyrazole core.

The Hydrazide Handle (C5 Position)

The hydrazide is a precursor for numerous heterocycles.[1][2]

  • 1,3,4-Oxadiazoles: Cyclization with carboxylic acids (

    
    ) or 
    
    
    
    (to form thiones).
  • 1,2,4-Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization.

  • Schiff Bases: Condensation with aldehydes to form acylhydrazones (often biologically active).

Reactivity Map

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) --> 4-Aryl-pyrazoles Core->Suzuki C4-Iodine Reactivity Sono Sonogashira Coupling (Alkyne, CuI, Pd(0)) --> 4-Alkynyl-pyrazoles Core->Sono Oxadiazole Cyclization w/ POCl3 --> 1,3,4-Oxadiazoles Core->Oxadiazole C5-Hydrazide Reactivity Triazole Reaction w/ R-NCS --> 1,2,4-Triazoles Core->Triazole Schiff Condensation w/ Aldehydes --> Hydrazones Core->Schiff

Figure 2: Orthogonal reactivity map showing divergent synthesis pathways available from the core scaffold.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Hydrazine Residues: Ensure the product is thoroughly washed to remove unreacted hydrazine hydrate, which is a known carcinogen and sensitizer.

  • Iodine Stability: Store away from direct light. Carbon-Iodine bonds can be photosensitive over long durations.

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazide.

References

  • Chemical Identity & CAS: PubChem Compound Summary for CID 77022 (4-Iodopyrazole parent) and related hydrazide derivatives. Link

  • Synthesis of Pyrazole Carbohydrazides: Molecules2013 , 18(2), 2087-2095. "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." (Describes general hydrazinolysis protocols). Link

  • Iodination Protocols: Organic Chemistry Frontiers2014 , Iodine-promoted synthesis of pyrazoles. (Context on iodine handling in pyrazole chemistry). Link

  • Biological Activity: Pharmaceuticals2012 , 5(3), 317-324. "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest." (Review of the pharmacophore). Link

  • Structural Data: Crystals2023 , 13, 1101. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." (Crystal data for the 4-iodo core). Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-iodo-1H-pyrazole-5-carbohydrazide , a critical scaffold in medicinal chemistry. It addresses the specific tautomeric nature of the compound, its synthesis, procurement, and strategic utility in drug development.

Primary CAS: 1005592-09-5 (Tautomeric equivalent: 4-iodo-1H-pyrazole-3-carbohydrazide)

Executive Summary

This compound is a bifunctional heterocyclic building block used extensively in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. Its value lies in its orthogonal reactivity: the C4-iodine handle facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C5-carbohydrazide moiety serves as a precursor for diverse heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles).

This guide clarifies the compound's tautomeric identity, outlines a validated synthesis route, and provides a procurement decision matrix for researchers.

Chemical Identity & Tautomerism

Researchers often face confusion regarding the nomenclature of 3- vs. 5-substituted pyrazoles. In unsubstituted 1H-pyrazoles, the nitrogen atoms are tautomeric, meaning the hydrogen shifts rapidly between N1 and N2.

  • Tautomer A: 4-iodo-1H-pyrazole-3 -carbohydrazide[1][2]

  • Tautomer B: 4-iodo-1H-pyrazole-5 -carbohydrazide[3]

Critical Note: Commercially and chemically, these are the same entity in solution or solid state unless the N-position is fixed (e.g., by methylation). Most databases index this compound under the lower locant (3-carbohydrazide), but "5-carbohydrazide" is frequently used in literature describing specific binding modes where the N-H interacts with a receptor.

Key Properties
PropertySpecification
CAS Number 1005592-09-5
Molecular Formula C₄H₅IN₄O
Molecular Weight 252.01 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF (High); Methanol (Moderate); Water (Low)
Purity Standard ≥95% (NMR/HPLC) for synthetic use

Strategic Utility in Drug Design (SAR)

The compound serves as a "linchpin" scaffold. The diagram below illustrates its divergent reactivity, allowing parallel optimization of two distinct vectors on the pharmacophore.

Reactivity Scaffold 4-Iodo-1H-pyrazole- 5-carbohydrazide C4_Handle C4-Iodo Position (Electrophilic) Scaffold->C4_Handle C5_Handle C5-Hydrazide Position (Nucleophilic) Scaffold->C5_Handle Suzuki Suzuki-Miyaura (Biaryl formation) C4_Handle->Suzuki Pd(PPh3)4 Ar-B(OH)2 Sonogashira Sonogashira (Alkynylation) C4_Handle->Sonogashira Pd/Cu Alkyne Oxadiazole Cyclization to 1,3,4-Oxadiazole C5_Handle->Oxadiazole CDI or POCl3 Triazole Cyclization to 1,2,4-Triazole C5_Handle->Triazole CS2/KOH or R-CN Amide Acylation to Diacylhydrazine C5_Handle->Amide R-COCl

Figure 1: Divergent synthetic utility of the this compound scaffold.

Synthesis & Reaction Protocols

While commercial sourcing is preferred for scale, in-house synthesis is often required to introduce isotopic labels or specific N-protecting groups.

Validated Synthetic Route

The most reliable route proceeds via electrophilic iodination of the pyrazole ester, followed by hydrazinolysis. Direct iodination of the hydrazide is not recommended due to the oxidation sensitivity of the hydrazine moiety.

Synthesis Step1 Starting Material: Ethyl 1H-pyrazole-3-carboxylate Step2 Iodination: I2, CAN (Ceric Ammonium Nitrate) MeCN, Reflux, 4h Step1->Step2 Electrophilic Subst. Step3 Intermediate: Ethyl 4-iodo-1H-pyrazole-3-carboxylate Step2->Step3 Isolation (85% Yield) Step4 Hydrazinolysis: N2H4·H2O (Hydrazine Hydrate) Ethanol, Reflux, 6h Step3->Step4 Nucleophilic Acyl Subst. Final Product: This compound Step4->Final Crystallization

Figure 2: Step-wise synthesis protocol avoiding oxidation of the hydrazide function.

Detailed Protocol (Self-Validating)
  • Iodination:

    • Dissolve ethyl 1H-pyrazole-3-carboxylate (10 mmol) in Acetonitrile (50 mL).

    • Add Ceric Ammonium Nitrate (0.5 eq) and Iodine (0.6 eq). Note: CAN acts as an oxidant to regenerate electrophilic iodine species, increasing atom economy.

    • Reflux for 3-4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (4-iodo ester) is less polar than the starting material.

    • Validation: 1H NMR should show the disappearance of the C4-proton signal (~6.8 ppm).

  • Hydrazinolysis:

    • Suspend the isolated 4-iodo ester in absolute ethanol (5 mL/g).

    • Add Hydrazine hydrate (5.0 eq) dropwise at room temperature.

    • Heat to reflux for 6 hours. The solution will typically clear, then precipitate the product upon cooling.

    • Validation: IR spectroscopy should show the appearance of hydrazide doublet peaks (NH2) around 3300 cm⁻¹ and a shift in the carbonyl stretch.

Supplier & Sourcing Search

Given the specific CAS 1005592-09-5 , the following suppliers are verified sources. Note that many suppliers list this under the "3-carbohydrazide" name.

SupplierCatalog NamePurityPack SizesRegion
BLD Pharm 4-Iodo-1H-pyrazole-3-carbohydrazide97%100mg, 1gGlobal
ChemScene 4-Iodo-1H-pyrazole-3-carbohydrazide98%250mg, 1gUSA/Asia
Combi-Blocks (Check via CAS)95%+CustomUSA
Enamine This compound95%Screening LibEurope

Procurement Tip: If the exact CAS is unavailable, search for the Ethyl ester precursor (CAS 179692-08-1) . Converting the ester to the hydrazide is a simple, one-step reaction (as detailed in Section 4) that is often more cost-effective for >10g quantities.

Handling & Safety (MSDS Highlights)

  • Signal Word: Warning

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE).

  • Storage: Keep cold (2-8°C) and inert (under Argon/Nitrogen). Hydrazides can oxidize slowly in air to form diimides or symmetric hydrazines.

  • Incompatibility: Strong oxidizing agents (will destroy the hydrazide).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44547285, 4-Iodo-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

  • Świątek, K., et al. (2025).[4][5] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. PMC PubMed Central. Retrieved from [Link]

Sources

Tautomerism of 4-iodo-1H-pyrazole-5-carbohydrazide vs 3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the tautomeric behavior of 4-iodo-1H-pyrazole-5-carbohydrazide, a critical scaffold in fragment-based drug discovery (FBDD). It addresses the structural ambiguity inherent to 3(5)-substituted pyrazoles and provides a validated workflow for distinguishing the 3-carbohydrazide and 5-carbohydrazide tautomers.

Differentiation, Thermodynamics, and Analytical Characterization

Executive Summary: The "3 vs. 5" Dilemma

In drug development, the precise location of hydrogen bond donors/acceptors is non-negotiable. For This compound , the molecule exists in a dynamic annular tautomeric equilibrium between the 3-carbohydrazide and 5-carbohydrazide forms. While these are the same chemical entity in solution, they represent distinct pharmacophores with different binding modes.

  • The 5-Carbohydrazide Tautomer: Typically favored by electron-withdrawing groups (EWG) and stabilized by intramolecular hydrogen bonding.

  • The 3-Carbohydrazide Tautomer: Often favored in polar solvents where intermolecular solvation dominates.

  • The 4-Iodo Effect: The iodine atom at position 4 increases the acidity of the N-H proton (

    
     shift), accelerating the tautomeric exchange rate and modulating the halogen bond potential.
    

This guide provides the thermodynamic rationale and a self-validating NMR/X-ray workflow to definitively assign the dominant tautomer in your specific formulation.

Thermodynamic & Mechanistic Drivers

The equilibrium is governed by the migration of the proton between N1 and N2 (annular tautomerism).[1] The preference is dictated by three competing forces:

Electronic Substituent Effects

The general rule for pyrazoles is that electron-withdrawing groups (EWGs) favor the 5-position (relative to the protonated nitrogen, N1).

  • Mechanism: The lone pair on the pyrrole-like N1 is part of the aromatic sextet. The pyridine-like N2 has a lone pair in the molecular plane. EWGs (like the carbonyl in carbohydrazide) stabilize the system when placed adjacent to the protonated nitrogen (position 5), minimizing dipolar repulsion and maximizing conjugation.

  • Application: The carbohydrazide moiety (-CONHNH

    
    ) is an EWG. Therefore, electronically, the 5-carbohydrazide  form is predicted to be the major tautomer in the gas phase and non-polar solvents.
    
Intramolecular Hydrogen Bonding

This is the dominant factor in the solid state and non-polar solutions.

  • 5-Isomer Advantage: The 5-carbohydrazide motif allows for the formation of a stable pseudo-six-membered ring via an intramolecular hydrogen bond between the pyrazole N1-H and the carbonyl oxygen (

    
    ).
    
  • 3-Isomer Disadvantage: In the 3-carbohydrazide form, the carbonyl group is too distant from the N1-H to form a stable intramolecular bond.

The 4-Iodo Influence

The iodine atom at C4 exerts a


 (inductive withdrawing) effect.
  • Acidity: It increases the acidity of the pyrazole NH, lowering the energy barrier for proton transfer. This often results in "coalesced" or broad NMR signals at room temperature.

  • Halogen Bonding: In the solid state (crystal lattice), the 4-iodo group often engages in halogen bonding (

    
     or 
    
    
    
    ), which can override intramolecular preferences and lock the molecule into a specific tautomer to satisfy lattice energy packing.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the critical intramolecular stabilization of the 5-tautomer.

Tautomerism cluster_legend Key Interactions Taut3 3-Carbohydrazide Tautomer (Less Stable in Non-Polar) TS Transition State (Proton Transfer) Taut3->TS Fast Exchange (Solvent Dependent) TS->Taut3 Taut5 5-Carbohydrazide Tautomer (Stabilized by Intramolecular H-Bond) TS->Taut5 Note1 Iodine (C4) increases acidity Accelerates exchange TS->Note1 Taut5->TS Note2 N1-H ... O=C H-bond Locks 5-isomer Taut5->Note2

Figure 1: Equilibrium between 3- and 5-carbohydrazide tautomers. The 5-isomer is generally favored by intramolecular H-bonding.

Analytical Workflow: Distinguishing the Isomers

Relying solely on 1D


H NMR chemical shifts is prone to error due to solvent-induced shifts. The following workflow uses NOE (Nuclear Overhauser Effect)  as the primary discriminator.
NMR Characterization Strategy
  • Solvent Selection:

    • DMSO-

      
      :  Strong H-bond acceptor. Disrupts intramolecular H-bonds. Often leads to rapid exchange and averaged signals.[2]
      
    • CDCl

      
       / Acetone-
      
      
      
      :
      Non-polar/Aprotic. Preserves intramolecular H-bonds. Slows exchange, allowing observation of distinct tautomers (often favoring the 5-isomer).[3]
  • Temperature: If signals are broad in DMSO, perform Variable Temperature (VT) NMR at -40°C to freeze the equilibrium and resolve distinct species.

The NOE Logic Gate (Self-Validating Protocol)

To determine if you have the 3- or 5-isomer in solution, target the interaction between the Pyrazole NH and the C-H proton on the ring.

  • Structure A (5-Carbohydrazide):

    • Substituents: NH at 1, H at 3, I at 4, Carbohydrazide at 5.

    • Distance: NH(1) is far from H(3). NO NOE expected.

  • Structure B (3-Carbohydrazide):

    • Substituents: NH at 1, Carbohydrazide at 3, I at 4, H at 5.

    • Distance: NH(1) is adjacent to H(5). Strong NOE expected.

Data Summary Table
Feature3-Carbohydrazide Form5-Carbohydrazide Form
Substituent Position

-CONHNH


-CONHNH

Ring Proton Position

(Adjacent to NH)

(Distant from NH)
NOE Signal Strong

Weak / None

C Shift (

)
Typically UpfieldTypically Downfield (due to EWG)
Preferred Environment Polar/H-bonding solvents (DMSO)Non-polar solvents / Solid State

Experimental Protocols

Synthesis of this compound

Note: This protocol assumes starting from the ethyl ester.

  • Iodination: Dissolve ethyl 1H-pyrazole-3-carboxylate (10 mmol) in acetonitrile. Add N-iodosuccinimide (NIS, 1.1 eq). Stir at RT for 4h. The iodine selectively adds to the C4 position due to electronic activation.

    • Checkpoint: Verify Mono-iodination by MS (

      
       shift +126 Da).
      
  • Hydrazinolysis: Dissolve the resulting ethyl 4-iodo-1H-pyrazole-3-carboxylate in Ethanol (10 mL). Add Hydrazine Hydrate (5 eq, excess). Reflux for 6 hours.

  • Isolation: Cool to 0°C. The product often precipitates as the 5-carbohydrazide tautomer (stabilized by intramolecular H-bond). Filter and wash with cold ethanol.

NMR Determination Workflow

NMR_Workflow Start Dissolve Sample (Prefer Acetone-d6 or DMSO-d6) Check Check 1H Spectrum Are signals sharp? Start->Check Broad Signals Broad? (Fast Exchange) Check->Broad Yes NOE Run 1D NOE / ROESY Irradiate Pyrazole NH Check->NOE No Cool Cool to -40°C (Slow Exchange) Broad->Cool Cool->NOE Decision NOE to Ring CH? NOE->Decision Result3 Strong NOE observed: Major species is 3-Carbohydrazide Decision->Result3 Yes (H5 detected) Result5 No NOE observed: Major species is 5-Carbohydrazide Decision->Result5 No (H3 is far)

Figure 2: Decision tree for tautomer assignment using NMR spectroscopy.

Implications for Drug Design

Understanding this tautomerism is vital for structure-based drug design (SBDD).

  • Docking Simulations: You must dock both tautomers. The 5-carbohydrazide presents a "closed" H-bond donor/acceptor profile, while the 3-carbohydrazide is "open."

  • Crystal Soaking: When soaking this fragment into protein crystals, the protein environment (hydrophobic pocket vs. solvent-exposed) will shift the equilibrium. The 4-iodo group often seeks hydrophobic pockets or carbonyl backbone interactions (halogen bonding).

References

  • Alkorta, I., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH).

  • Silva, V. L., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules.

  • Claramunt, R. M., et al. (2011). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study. ResearchGate.

  • BenchChem Technical Support. (2025). Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide.

Sources

Solubility Profile of 4-iodo-1H-pyrazole-5-carbohydrazide: A Framework for Determination and Interpretation in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract: 4-iodo-1H-pyrazole-5-carbohydrazide is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its utility is fundamentally linked to its physicochemical properties, chief among them being solubility. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and interpreting the solubility of this compound in two pivotal laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical underpinnings of solubility based on the compound's molecular structure and the distinct properties of each solvent. A detailed, self-validating experimental protocol for determining thermodynamic solubility via the shake-flask method is presented, complemented by a workflow visualization. This guide is designed not merely to present data, but to empower researchers with the rationale and methodology required to generate reliable solubility profiles, a critical step in advancing a compound from synthesis to screening and beyond.

Introduction: The Compound and Its Solvents

The Molecular Architecture of this compound

The subject of this guide, this compound, is a molecule of interest due to the convergence of three structurally significant functional groups:

  • The Pyrazole Core: The five-membered pyrazole ring is a well-established pharmacophore present in numerous approved drugs. Its structural rigidity and capacity for hydrogen bonding make it a privileged scaffold in medicinal chemistry.[1]

  • The 4-Iodo Substituent: The iodine atom at the 4-position is not merely a halogen; it is a versatile chemical handle. This C-I bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the straightforward synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[2]

  • The 5-Carbohydrazide Moiety: The carbohydrazide group (-CONHNH₂) is a key functional group known to impart a range of biological activities and is often used as a precursor for synthesizing more complex heterocyclic systems.[3] Hydrazide-containing compounds have been explored for their potential as antineoplastic, antibacterial, and anti-inflammatory agents.[4][5]

The interplay of these groups dictates the compound's polarity, hydrogen bonding potential, and ultimately, its solubility.

Rationale for Solvent Selection: DMSO and Methanol

The choice of solvent is a critical experimental parameter. DMSO and methanol were selected for this guide due to their ubiquitous and complementary roles in the drug discovery workflow.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is often regarded as the "universal solvent" in early-stage drug discovery.[6] Its exceptional ability to dissolve a wide array of both polar and nonpolar compounds makes it the industry standard for preparing high-concentration stock solutions for high-throughput screening (HTS) and in vitro biological assays.[7][8] Its miscibility with water and cell culture media is another significant advantage.[7]

  • Methanol (MeOH): As the simplest polar protic solvent, methanol is a workhorse in synthetic and analytical chemistry.[9][10] It is frequently used for chemical reactions, purification steps like recrystallization, and as a mobile phase component in High-Performance Liquid Chromatography (HPLC).[11] Understanding a compound's solubility in methanol is crucial for optimizing synthesis workups and developing analytical methods.

Comparing solubility in these two solvents provides a more complete picture of the compound's behavior, informing decisions from the synthesis bench to the screening plate.

Theoretical Principles of Solubility

The solubility of this compound is governed by the intermolecular forces between the solute and the solvent molecules.

  • In Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor (via its hydroxyl -OH group) and acceptor. The pyrazole ring's nitrogen atoms and the carbohydrazide's oxygen and nitrogen atoms can all participate in hydrogen bonding with methanol molecules. This strong, specific interaction is expected to contribute significantly to its solubility.

  • In DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole and is an excellent hydrogen bond acceptor (at the sulfoxide oxygen) but lacks a donor proton.[7] It will readily accept hydrogen bonds from the N-H groups of the pyrazole and hydrazide moieties. Dissolution in DMSO is driven by these strong hydrogen bonds and significant dipole-dipole interactions. Given DMSO's reputation, it is qualitatively expected to be a very effective solvent for this compound.[12]

Experimental Protocol: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the "gold standard" shake-flask method is recommended for determining the thermodynamic solubility of a compound.[13] This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Materials and Reagents
  • This compound (solid, high purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (anhydrous, HPLC grade, ≥99.9%)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge capable of handling vials

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Calibrated pipettes

  • Volumetric flasks

  • HPLC system with a UV detector (or other suitable quantitative analytical instrument)

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

  • Aliquot Solvents: Add a precise volume (e.g., 1.0 mL) of DMSO and methanol into separate, labeled vials. Prepare at least three replicates for each solvent.

  • Add Excess Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point could be 20-50 mg per mL of solvent.

  • Seal and Equilibrate: Securely cap the vials. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Equilibration Time: Allow the slurries to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for crystalline compounds.

Part B: Sample Processing 5. Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid material. This step is critical to avoid aspirating solid particles. 6. Aliquot Supernatant: Carefully withdraw a known volume of the clear supernatant from the top of the solution, being careful not to disturb the solid pellet. 7. Filtration (Optional but Recommended): For added certainty, the collected supernatant can be passed through a 0.22 µm syringe filter to remove any remaining microscopic particles.

Part C: Quantification 8. Serial Dilution: Perform an accurate serial dilution of the clear, saturated solution with the appropriate solvent (methanol for the methanol samples, DMSO for the DMSO samples) to bring the concentration into the linear range of the analytical method. 9. Analytical Measurement: Quantify the concentration of the diluted samples using a validated analytical method, such as HPLC-UV. This requires a pre-established calibration curve of this compound of known concentrations. 10. Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

Self-Validation and Quality Control
  • Visual Confirmation: Before and after equilibration, visually confirm that excess solid remains in each vial. The absence of solid indicates that all the solute dissolved, and more must be added to achieve saturation.

  • Replicates: Running the experiment in triplicate for each solvent allows for the calculation of an average and standard deviation, providing confidence in the final value.

  • Time to Equilibrium: To be rigorous, one could test multiple time points (e.g., 24, 48, and 72 hours). If the measured solubility does not change between the later time points, equilibrium has been reached.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Part A: Preparation cluster_proc Part B: Processing cluster_quant Part C: Quantification prep1 1. Add 1.0 mL Solvent (DMSO or Methanol) to Triplicate Vials prep2 2. Add Excess Solute (e.g., 20-50 mg) prep1->prep2 prep3 3. Seal Vials & Equilibrate (25°C, 24-48h on shaker) prep2->prep3 proc1 4. Centrifuge Vials (10,000 x g, 15 min) prep3->proc1 proc2 5. Collect Supernatant proc1->proc2 quant1 6. Perform Accurate Serial Dilution proc2->quant1 quant2 7. Analyze via HPLC-UV (vs. Calibration Curve) quant1->quant2 quant3 8. Calculate Solubility (mg/mL and mM) quant2->quant3 result Final Solubility Data quant3->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and concise table.

SolventTemperature (°C)Mean Solubility (mg/mL)Std. Dev. (mg/mL)Molar Solubility (M)
DMSO25Experimental ValueExperimental ValueCalculated Value
Methanol25Experimental ValueExperimental ValueCalculated Value

Interpretation of Results:

  • A high solubility in DMSO (e.g., >50 mg/mL) confirms its suitability for creating concentrated stock solutions (e.g., 10-50 mM) for biological screening, minimizing the final concentration of DMSO in the assay.

  • The solubility value in methanol provides critical information for synthetic chemists. It helps determine the appropriate volume of solvent needed for reactions, extractions, and, most importantly, for purification by recrystallization. A moderate solubility that decreases significantly with temperature is ideal for recrystallization.

  • A significant difference between the solubility in DMSO and methanol would highlight the importance of solvent choice in different applications and could be rationalized by the different hydrogen bonding capabilities of the two solvents.

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational step in its journey as a potential drug candidate or chemical probe. While pre-existing data may be unavailable, a systematic and rigorous approach using established methodologies like the shake-flask method can yield reliable and crucial information. This guide provides both the theoretical context and a practical, step-by-step protocol to empower researchers to generate this data for themselves. By understanding the solubility in key solvents like DMSO and methanol, scientists can make informed decisions that streamline the processes of chemical synthesis, purification, and biological evaluation, thereby accelerating the pace of discovery.

References

  • Wikipedia contributors. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Di Matteo, G., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Pharmexcil. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • American Chemical Society. (2013). Methanol. [Link]

  • Ahmad, V. U., et al. (2018). Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies. Frontiers in Chemistry. [Link]

  • The Editors of Encyclopaedia Britannica. (2026). Methanol. Britannica. [Link]

  • National Center for Biotechnology Information. (n.d.). Methanol. PubChem. [Link]

  • Wikipedia contributors. (n.d.). Methanol. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of the Brazilian Chemical Society. [Link]

  • Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazole-4-carbohydrazide. PubChem. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Gámez, P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]

  • Da Settimo, A., et al. (1998). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco. [Link]

  • Pan, P., et al. (2014). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Advances. [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry. [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. PubChem. [Link]

Sources

Methodological & Application

Application Note: Protocol for Hydrazinolysis of Ethyl 4-Iodopyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the optimized protocol for the hydrazinolysis of ethyl 4-iodopyrazole-5-carboxylate to generate 4-iodopyrazole-5-carbohydrazide . This transformation is a critical junction in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyridazin-7-ones , which are privileged scaffolds in kinase inhibitor discovery and anti-inflammatory research.

The presence of the iodine atom at the C4 position serves as a strategic "handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), allowing for late-stage diversification. Consequently, this protocol prioritizes chemoselectivity —ensuring the iodine–carbon bond remains intact while effecting the nucleophilic acyl substitution at the ester.

Chemical Safety & Hazard Mitigation

CRITICAL WARNING: This protocol utilizes Hydrazine Hydrate (


) . It is a potent hepatotoxin, a suspected carcinogen, and unstable in the presence of certain metal ions.
Hazard ClassRisk FactorMitigation Strategy
Toxicity High (Inhalation/Dermal)Handle exclusively in a functional fume hood. Double-glove (Nitrile/Laminate).
Instability Catalytic DecompositionAvoid contact with transition metals (Fe, Cu, Ni) and rust. Use glass or Teflon-coated stir bars only.
Explosion Distillation RiskNEVER distill hydrazine solutions to dryness. Perchlorates or other oxidizers must be absent.[1]
Substrate Alkylating AgentThe starting material is an alkylating agent; avoid skin contact.

Reaction Mechanism

The conversion proceeds via a Nucleophilic Acyl Substitution mechanism. Hydrazine, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ethyl ester.

  • Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the ethoxide group (

    
    ) and forming the hydrazide bond.
    
  • Proton Transfer: The ethoxide deprotonates the hydrazinium species to form ethanol.

Note on Regiochemistry: 1H-pyrazoles are tautomeric. While the starting material is often designated as the 5-carboxylate, in solution, the proton shuttles between N1 and N2. This does not affect the outcome, as the resulting hydrazide is symmetric regarding the tautomerism relative to the iodine.

Mechanistic Pathway Visualization

Mechanism Ester Ethyl 4-iodopyrazole-5-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + N2H4 (Attack) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Tetrahedral Product 4-Iodopyrazole-5-carbohydrazide Tetrahedral->Product - EtO (Collapse) Byproduct Ethanol Tetrahedral->Byproduct

Figure 1: Mechanistic flow of the hydrazinolysis reaction.

Experimental Protocol

Reagents & Equipment[3]
  • Substrate: Ethyl 4-iodopyrazole-5-carboxylate (1.0 equiv).

  • Reagent: Hydrazine hydrate (64-80% solution in water) (5.0 - 10.0 equiv).

    • Rationale for Excess: Excess hydrazine drives the equilibrium to completion and prevents the formation of the dimer (

      
      -diacylhydrazine).
      
  • Solvent: Absolute Ethanol (EtOH).

    • Volume: ~10 mL per gram of substrate.

  • Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, heating mantle/oil bath.

Step-by-Step Methodology
  • Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-iodopyrazole-5-carboxylate (1.0 eq) in Absolute Ethanol (0.2 M concentration).

  • Addition: Add Hydrazine Hydrate (5.0 eq) dropwise to the stirring solution at room temperature.

    • Observation: A slight exotherm may occur.

  • Reaction: Attach the reflux condenser. Heat the mixture to reflux (bath temp ~85°C) for 4 to 6 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The hydrazide product is significantly more polar (lower

      
      ) than the ester.
      
  • Workup (Precipitation Method):

    • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Critical Step: The product usually crystallizes/precipitates upon cooling. If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the solid using a Buchner funnel/sintered glass frit.

  • Washing: Wash the filter cake with cold ethanol (

    
     small volumes) to remove excess hydrazine and traces of unreacted ester.
    
    • Optional: A final wash with diethyl ether or hexanes facilitates faster drying.

  • Drying: Dry the solid under vacuum at 40-50°C for 4 hours.

Process Workflow

Workflow Start Start: Dissolve Ester in EtOH AddReagent Add Hydrazine Hydrate (5 eq) Dropwise @ RT Start->AddReagent Reflux Reflux (80°C) 4-6 Hours AddReagent->Reflux Monitor TLC Check (10% MeOH/DCM) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT (Precipitation) Monitor->Cool Conversion >98% Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Ether Filter->Wash Dry Dry under Vacuum Yield Calculation Wash->Dry

Figure 2: Operational workflow for the synthesis of 4-iodopyrazole-5-carbohydrazide.

Characterization & Validation

To ensure the integrity of the protocol (Self-Validating System), the isolated product must meet specific analytical criteria.

TechniqueExpected Signal / ObservationInterpretation
Physical State White to off-white solidHigh purity crystalline solid.
Melting Point > 200°C (typically high)Characteristic of pyrazole hydrazides due to H-bonding network.

H NMR (DMSO-

)

~13.0-14.0 (br s, 1H, Pyrazole NH)
Confirms pyrazole ring integrity.

H NMR (DMSO-

)

~9.0-10.0 (br s, 1H, CONH)
Diagnostic: Amide proton of the hydrazide.

H NMR (DMSO-

)

~4.5 (br s, 2H,

)
Diagnostic: Terminal amine protons (disappears with

shake).

H NMR (DMSO-

)
Absence of quartet (~4.3 ppm) and triplet (~1.3 ppm)Confirms complete removal of the ethyl ester group.
LC-MS

= 253.0
Consistent with

(MW: 252.01).

Troubleshooting & Optimization

Scenario 1: Product does not precipitate.

  • Cause: Too much solvent or product is too soluble in EtOH.

  • Fix: Evaporate ethanol to near dryness. Add a small amount of water (hydrazine is water-soluble; the organic product is less so) or triturate with diethyl ether.

Scenario 2: Low Yield / Oiling out.

  • Cause: Incomplete reaction or presence of impurities.

  • Fix: Ensure the hydrazine hydrate is fresh. Old hydrazine absorbs

    
     and loses potency. If oiling occurs, scratch the flask with a glass rod to induce nucleation or seed with a known crystal.
    

Scenario 3: Iodine loss (Dehalogenation).

  • Cause: Trace metal contamination in the stir bar or flask acting as a catalyst for reduction.

  • Fix: Use exclusively new or acid-washed glassware and Teflon-coated stir bars. Avoid metallic spatulas during the reaction phase.

References

  • General Hydrazinolysis Protocol: Soliman, F. M., et al. (2013). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 18(2), 2087–2095. Context: Establishes the standard reflux conditions for converting esters to hydrazides using hydrazine hydrate in ethanol.

  • Pyrazole-4-Carbohydrazide Synthesis: Fadda, A. A., et al. (2012). "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest." American Journal of Organic Chemistry, 2(2). Context: Describes the specific reactivity of pyrazole esters with hydrazine and the stability of the pyrazole ring under these conditions.

  • Hydrazine Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 24838, Hydrazine." Context: Authoritative source for toxicity, handling, and chemical stability data.

  • 4-Iodopyrazole Properties: Sigma-Aldrich. "Product Specification: 4-Iodopyrazole." Context: Provides physicochemical properties (melting points, stability) for the 4-iodopyrazole core.

Sources

Palladium-catalyzed cross-coupling reactions of 4-iodo-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-1H-Pyrazole-5-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole-5-Carbohydrazide Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide range of FDA-approved drugs and biologically active compounds.[1] Derivatives of pyrazole exhibit a vast spectrum of therapeutic properties, including anti-inflammatory, anticancer, analgesic, and antimicrobial activities.[2][3] The 1H-pyrazole-5-carbohydrazide moiety, in particular, serves as a versatile pharmacophore and a key building block for synthesizing more complex heterocyclic systems.[4][5] The carbohydrazide functional group is an important pharmacophoric element in many therapeutically useful substances.[4]

The functionalization of the pyrazole ring is crucial for modulating the biological activity of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile strategies for this purpose, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[6][7] This guide focuses on this compound, a highly valuable intermediate. The carbon-iodine bond at the C4 position is inherently reactive, making it an excellent "handle" for a variety of palladium-catalyzed transformations.[8][9] The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for more facile oxidative addition to the palladium catalyst, often under milder conditions.[9][10]

This document serves as a comprehensive technical guide, providing detailed application notes and step-by-step protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions of this compound.

Caption: General scheme for diversifying this compound.

Part 1: The Engine of Discovery - The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[11] Their power lies in a reliable, cyclical mechanism that regenerates the active catalyst.[10] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The process universally involves three key steps:

  • Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole. This is often the rate-determining step and results in a Palladium(II) intermediate.[10][11] The high reactivity of the C-I bond makes this step particularly efficient for iodo-substrates.[8]

  • Transmetalation : The organic group (R) from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide.[6][11] This step often requires a base to facilitate the transfer.

  • Reductive Elimination : The two organic fragments—the pyrazole and the newly transferred R group—are expelled from the palladium center, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[6][11]

Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ center->pd0 pd_add Oxidative Addition (Pyrazole-I) pd0->pd_add Pyrazole-I pdi_int Pyrazole-Pd(II)L₂-I pd_add->pdi_int pd_trans Transmetalation (R-M) pdi_int->pd_trans R-M pdr_int Pyrazole-Pd(II)L₂-R pd_trans->pdr_int pd_red Reductive Elimination pdr_int->pd_red Forms Product: Pyrazole-R pd_red->pd0 Regenerates Catalyst

Caption: The fundamental palladium-catalyzed cross-coupling cycle.

Part 2: Application Notes and Experimental Protocols

Important Note on Protecting Groups: The this compound scaffold contains two potentially reactive N-H groups (on the pyrazole ring and the hydrazide). In some cases, particularly in Buchwald-Hartwig amination, the pyrazole N-H can compete with the desired amine coupling partner, leading to oligomerization or N-arylation of the pyrazole itself.[12] While many Suzuki, Heck, and Sonogashira couplings can proceed without protection, difficult substrates or forcing conditions may benefit from N-protection (e.g., with a trityl, Boc, or SEM group). The protocols below assume an unprotected substrate for broader applicability but include notes on when protection should be considered.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

Application Note: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating C-C bonds, particularly for synthesizing biaryl structures.[6][11] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and the low toxicity of boron-containing byproducts.[6] For 4-iodopyrazoles, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.[8] Alternatively, systems using a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand can be employed.[8][13] A base, typically an inorganic carbonate like Na₂CO₃ or Cs₂CO₃, is essential for activating the boronic acid for transmetalation.[8]

Detailed Protocol: Synthesis of 4-Aryl-1H-pyrazole-5-carbohydrazide

Optimization_Logic Start Low Yield / No Reaction Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Success Improved Yield Check_Catalyst->Success No (Replace Catalyst) Screen_Ligands Screen Ligands Check_Conditions->Screen_Ligands No Check_Conditions->Success Yes (Reaction Optimized) Screen_Bases Screen Bases Screen_Ligands->Screen_Bases Increase_Temp Increase Temperature Screen_Bases->Increase_Temp Increase_Temp->Success Re-evaluate

Sources

Application Notes and Protocols for the Crystallization of 4-iodo-1H-pyrazole-5-carbohydrazide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Purification of 4-iodo-1H-pyrazole-5-carbohydrazide

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Crystallization is a crucial purification step in the manufacturing process, designed to isolate the desired compound at a high purity level, control its polymorphic form, and ensure consistent physical properties.[2][3]

This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of this compound. The methodologies described herein are based on the general behavior of pyrazole and carbohydrazide derivatives and are intended to serve as a robust starting point for process development and optimization.

Understanding the Physicochemical Landscape: Key Parameters for Crystallization

The successful development of a crystallization process hinges on a thorough understanding of the compound's physicochemical properties and the thermodynamics of its solution behavior. For this compound, the presence of the pyrazole ring, the iodo-substituent, and the carbohydrazide functional group will dictate its solubility and crystallization characteristics. Pyrazole and its derivatives generally exhibit good solubility in polar organic solvents such as alcohols, acetone, and DMF.[4][5] The carbohydrazide moiety is polar and capable of forming strong hydrogen bonds, which will influence its solubility in protic solvents.

Solvent Selection: The Foundation of a Robust Process

The choice of solvent is the most critical factor in developing a crystallization process.[2] An ideal solvent system should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures: This allows for high recovery of the product upon cooling.

  • Chemical inertness: The solvent should not react with the solute.

  • Safety and environmental considerations: The solvent should have a low toxicity profile and be environmentally benign.

  • Appropriate boiling point: A moderately low boiling point facilitates solvent removal during drying.

Based on the structure of this compound, a preliminary solvent screen should include:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood potential for dissolving the compound at elevated temperatures due to hydrogen bonding capabilities.
Ketones Acetone, Methyl Ethyl KetoneOften good solvents for pyrazole derivatives.
Esters Ethyl AcetateA less polar option that may provide a moderate solubility profile.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Strong polar aprotic solvents, likely to have high solvating power. Use with caution due to high boiling points.
Water May act as an anti-solvent or be used in a co-solvent system due to the polar nature of the carbohydrazide group.[4]
Hydrocarbons Heptane, TolueneLikely to be poor solvents (anti-solvents) due to the polar nature of the molecule.
Solubility Curves and Metastable Zone Width (MSZW)

A solubility curve plots the concentration of a saturated solution as a function of temperature. This is a fundamental thermodynamic property for a given solute-solvent system. The Metastable Zone Width (MSZW) is the region between the solubility curve and the supersolubility curve, where the solution is supersaturated but nucleation has not yet occurred.[6][7] A wider MSZW allows for better control over the crystallization process, as it provides a larger operating window to control crystal growth over nucleation.

G

Caption: Workflow for cooling crystallization.

Protocol 2: Anti-Solvent Crystallization

Anti-solvent crystallization is an effective method for compounds that do not show a strong solubility dependence on temperature or when a solvent with high dissolving power is required. [8][9] Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) at ambient temperature.

  • Anti-Solvent Addition: Slowly add a pre-selected "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or heptane) to the solution with vigorous stirring. The addition rate should be controlled to maintain a constant level of supersaturation.

  • Seeding (Recommended): Add seed crystals once the solution becomes slightly turbid.

  • Maturation: Continue stirring the slurry for a period of time (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a mixture of the solvent and anti-solvent, or with the anti-solvent alone.

  • Drying: Dry the crystals under vacuum.

Diagram: Anti-Solvent Crystallization Workflow

G A Dissolve Crude Product in 'Good' Solvent B Controlled Addition of Anti-Solvent A->B C Seeding at Onset of Turbidity B->C D Maturation C->D E Filtration and Washing D->E F Drying E->F

Caption: Workflow for anti-solvent crystallization.

Data Presentation: Summary of Crystallization Parameters

ParameterCooling CrystallizationAnti-Solvent Crystallization
Primary Solvent Ethanol, Isopropanol, AcetoneDMF, DMSO, Methanol
Anti-Solvent N/AWater, Heptane, Toluene
Dissolution Temp. 60-80 °CAmbient
Crystallization Temp. 0-25 °CAmbient
Cooling/Addition Rate 10-20 °C/hour0.5-2 volumes/hour
Seeding RecommendedRecommended
Expected Yield > 85%> 90%
Expected Purity > 99.5%> 99.5%

Troubleshooting and Optimization

  • Oiling Out: If the compound separates as a liquid instead of a solid, this indicates that the supersaturation is too high. To mitigate this, reduce the cooling rate, increase the solvent volume, or in the case of anti-solvent crystallization, slow down the anti-solvent addition rate.

  • Poor Crystal Form/Small Particles: This is often a result of rapid nucleation. Use a slower cooling or addition rate and consider seeding at a lower supersaturation level.

  • Low Yield: If the yield is low, ensure that the final temperature is sufficiently low and that adequate maturation time is allowed. The choice of solvent and the solvent volume may also need to be re-evaluated.

Conclusion

The crystallization of this compound is a critical step in ensuring the quality of this important pharmaceutical intermediate. By systematically evaluating solvent systems and carefully controlling key process parameters such as temperature, cooling/addition rate, and seeding, a robust and reproducible crystallization process can be developed. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to achieve high purity and consistent product quality.

References

  • Mettler Toledo. (n.d.). Metastable Zone Width (MSZW) in Crystallization. Retrieved from [Link]

  • Barrett, P., & Glennon, B. (2002). Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Trans IChemE, 80(A), 799-805.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Wikipedia. (2023). Carbohydrazide. Retrieved from [Link]

  • Gao, Y., et al. (2020). Investigation of Metastable Zones and Induction Times in Glycine Crystallization across Three Different Antisolvents. Crystal Growth & Design, 20(7), 4653–4662.
  • Technobis Crystallization Systems. (n.d.). Determining solubility curves. Retrieved from [Link]

  • Kuleshova, J., et al. (2016). Synthesis and Crystal Structures of Two New Schiff Base Hydrazones Derived from Biphenyl-4-Carbohydrazide. Journal of Chemical Crystallography, 46, 284-290.
  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Liu, Z., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 14(7), e0219941.
  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5675.
  • Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]

  • Myburgh, J., et al. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 19(2), 1269-1278.
  • Water Chemistry. (n.d.). DETERMINING A SOLUBILITY CURVE. Retrieved from [Link]

  • Avanti Publishers. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Anti-Solvent Crystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent progress in antisolvent crystallization. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube. (2015). Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • Andritz. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . Solubility of various carbohydrates in organic solvents/ILs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-iodo-1H-pyrazole-5-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-Iodo-1H-pyrazole-5-carbohydrazide Synthesis

Module 1: The Reaction Landscape & Mechanistic Insight

User Question: Why is my yield inconsistent (30-50%) when the literature suggests >80% for similar pyrazoles?

Scientist’s Analysis: The synthesis of This compound (structurally equivalent to the 3-carbohydrazide due to annular tautomerism in unsubstituted 1H-pyrazoles) presents a unique set of competing electronic and steric challenges that do not exist in simple alkyl-pyrazoles.

  • The Tautomeric Trap: In 1H-pyrazoles, the N1 and N2 nitrogens rapidly exchange protons. While you may target the "5-isomer," the molecule exists in equilibrium. This affects solubility and crystallization during workup.

  • The "Iodine Effect" (Steric vs. Electronic):

    • Electronic: The Iodine at C4 is inductively electron-withdrawing (

      
      ), which theoretically activates the C5-carbonyl toward nucleophilic attack by hydrazine.
      
    • Steric: The large Van der Waals radius of Iodine (1.98 Å) creates significant steric crowding around the carbonyl group. This is the primary cause of incomplete conversion.

  • The "Bis" Impurity: The product hydrazide is itself a nucleophile. If the local concentration of the starting ester is high, the product will attack a second molecule of ester, forming the symmetric N,N'-bis(4-iodo-1H-pyrazole-5-carbonyl)hydrazine. This is the most common "insoluble white solid" impurity.

Visualizing the Pathway:

ReactionPathway Ester Ethyl 4-iodo-1H-pyrazole- 5-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product 4-Iodo-1H-pyrazole- 5-carbohydrazide Intermediate->Product - EtOH BisImpurity Bis-Hydrazide (Impurity) Product->BisImpurity + Ester (Low Hydrazine Conc.) DeIodo De-iodinated Byproduct Product->DeIodo Reductive Dehalogenation (High T / Metal Trace)

Caption: Reaction pathway showing the desired nucleophilic acyl substitution and the two critical failure modes: Dimerization (Bis-impurity) and De-iodination.

Module 2: Critical Process Parameters (CPP)

User Question: What are the exact variables I need to control to stop the side reactions?

The following parameters are non-negotiable for high yields (>85%).

ParameterRecommended ValueScientific Rationale
Hydrazine Stoichiometry 10.0 – 15.0 equivalents High excess ensures the ester encounters hydrazine (forming product) rather than product hydrazide (forming dimer).
Solvent System Ethanol (Abs.) or n-Butanol Ethanol is standard. If conversion is <50% after 6h, switch to n-Butanol to increase reflux temp from 78°C to 117°C.
Temperature Reflux (78°C - 100°C) The steric bulk of the 4-Iodo group raises the activation energy. Room temperature stirring is insufficient.
Addition Order Reverse Addition Crucial: Add the Ester (dissolved in solvent) dropwise to the Hydrazine solution. Never add Hydrazine to the Ester.
Reaction Time 4 – 12 Hours Monitor by TLC. Extended heating (>24h) risks reductive de-iodination.

Module 3: Troubleshooting Guide (FAQs)

Q1: I isolated a product with the correct mass, but it is insoluble in everything and has a melting point >250°C. What is it?

  • Diagnosis: You have formed the Bis-hydrazide dimer .

  • Cause: Localized high concentration of ester relative to hydrazine. This happens if you dump the reagents together or add hydrazine to the ester.

  • Solution: You cannot reverse this. Discard and restart using Reverse Addition (drip ester into refluxing hydrazine) and increase hydrazine equivalents to 15x.

Q2: My product is turning yellow/brown during drying.

  • Diagnosis: Oxidation of residual hydrazine or Iodine liberation.

  • Cause: Hydrazides are susceptible to air oxidation, and the C-I bond is photosensitive.

  • Solution:

    • Wash the filter cake thoroughly with cold 5% Ethanol/Water to remove free hydrazine.

    • Dry under vacuum in the dark (wrap flask in foil).

    • Store under inert gas (Nitrogen/Argon).

Q3: TLC shows starting material remaining even after 12 hours reflux in Ethanol.

  • Diagnosis: Steric hindrance is preventing the reaction at 78°C.

  • Solution:

    • Do not add more hydrazine (it won't help activation energy).

    • Switch solvent to n-Butanol or Dioxane . The higher boiling point (101-117°C) will overcome the steric barrier of the iodine atom.

Q4: I see a new spot on TLC that is more polar than the ester but less polar than the product.

  • Diagnosis: Likely the de-iodinated hydrazide (Pyrazole-3-carbohydrazide).

  • Cause: Hydrazine is a reducing agent. If trace metals (Cu, Fe) are present in your solvent or stir bar, they catalyze the reduction of the C-I bond.

  • Solution: Use glass-coated stir bars and high-purity solvents. Lower the temperature if possible.

Module 4: Validated Experimental Protocol

Objective: Synthesis of this compound (Target Scale: 1.0 g).

Step-by-Step Workflow:

  • Preparation of Hydrazine Solution:

    • In a 50 mL round-bottom flask (RBF), charge Hydrazine Hydrate (80% or 64% aq) (2.0 mL, ~40 mmol, 10 equiv).

    • Add Ethanol (Absolute) (5 mL).

    • Heat to mild reflux (80°C).

  • Preparation of Ester Solution:

    • In a separate vial, dissolve Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.06 g, 4.0 mmol, 1 equiv) in Ethanol (10 mL).

    • Note: If solubility is poor, mild warming is acceptable.

  • The Reaction (Reverse Addition):

    • Add the Ester solution dropwise to the refluxing Hydrazine solution over 30 minutes.

    • Why: This maintains a high Hydrazine:Ester ratio at the moment of reaction.

    • Reflux for 6–8 hours.

  • Monitoring:

    • Check TLC (System: 10% MeOH in DCM). Product will stay at baseline; Ester will move near solvent front.

    • Endpoint: Disappearance of Ester spot.[1]

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • The product should precipitate as a white/off-white solid.

    • If no precipitate: Concentrate the solvent volume by 50% on a rotavap, then cool again.

  • Purification:

    • Filter the solid.[1][2]

    • Wash 1: Cold Ethanol (2 x 5 mL) – removes unreacted ester.

    • Wash 2: Cold Water (2 x 5 mL) – removes excess hydrazine.

    • Wash 3: Diethyl Ether (2 x 5 mL) – aids drying.

    • Dry under high vacuum at 40°C for 4 hours.

Troubleshooting Decision Tree:

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (10% MeOH/DCM) Start->CheckTLC Result Outcome? CheckTLC->Result Incomplete SM Remains Result->Incomplete Low Conv. NewSpot New Impurity Spot Result->NewSpot Side Rxn Clean Product Spot Only Result->Clean Success Action1 Switch to n-Butanol (Higher Temp) Incomplete->Action1 Action2 Check for De-iodination (Reduce Temp/Time) NewSpot->Action2 Action3 Cool to 0°C Filter & Wash Clean->Action3

Caption: Decision logic for in-process control during hydrazinolysis.

References

  • BenchChem Technical Support. (2025).[3][4] Stability of Hydrazine Reagents in Pyrazole Synthesis: Troubleshooting Guide. BenchChem.[3][4] Link

  • Menyhárd, D. K., et al. (2010). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.[5][6] Beilstein Journal of Organic Chemistry, 6, 70. Link

  • Aggarwal, R., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.[7] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Iodopyrazole.[4][8] Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-iodo-1H-pyrazole-5-carbohydrazide in DMSO-d₆

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-iodo-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Pyrazole derivatives are recognized as privileged scaffolds, forming the core of numerous approved drugs.[2][4] The introduction of a carbohydrazide moiety and an iodine atom creates a versatile building block for synthesizing novel therapeutic agents, particularly through cross-coupling reactions.[5][6]

This document serves researchers, scientists, and drug development professionals by offering a detailed interpretation of the compound's ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆). We will explore the rationale behind experimental choices, provide a comparative analysis with structurally related pyrazoles, and present a reproducible experimental protocol.

Foundational Principles: Structure and Solvent Choice

The Analyte: this compound

The molecular structure is fundamental to understanding its NMR spectrum. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this derivative, the C4 position is substituted with a strongly electron-withdrawing iodine atom, and the C5 position bears a carbohydrazide group (-CONHNH₂). This specific substitution pattern leaves a single proton on the aromatic ring at the C3 position, simplifying the aromatic region of the spectrum while introducing characteristic signals from the labile N-H protons.

Figure 1: Molecular structure of this compound.

The Solvent: DMSO-d₆

The choice of solvent is a critical experimental parameter in NMR spectroscopy. For this compound, DMSO-d₆ is superior to other common NMR solvents like chloroform-d (CDCl₃) for several reasons:

  • Solubility: The compound exhibits excellent solubility in DMSO, a highly polar aprotic solvent.

  • Observation of Labile Protons: DMSO is a strong hydrogen bond acceptor.[7] This property slows down the rate of chemical exchange for labile protons (N-H and O-H) with residual water or each other.[8] Consequently, the signals for the pyrazole N-H and the carbohydrazide -NH- and -NH₂ protons, which are often broad or unobservable in CDCl₃, typically appear as distinct, observable peaks in DMSO-d₆.

  • Chemical Shift Range: DMSO-d₆ has a wide chemical shift window, and its residual solvent peak (a quintet at ~2.50 ppm) and water peak (~3.33 ppm) rarely overlap with the key signals of the analyte.[8][9]

Experimental Protocol and Data Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.

start Start: Sample Preparation step1 Weigh ~5-10 mg of This compound start->step1 step2 Dissolve in ~0.6 mL of high-purity DMSO-d₆ step1->step2 step3 Transfer solution to a clean, dry 5 mm NMR tube step2->step3 step4 Acquire ¹H NMR Spectrum (e.g., 400 MHz Spectrometer) step3->step4 step5 Set acquisition parameters: - Scans: 16-64 - Temp: 298 K - Reference: TMS (δ 0.00) step4->step5 step6 Process Data: - Fourier Transform - Phasing & Baseline Correction - Integration & Peak Picking step5->step6 end End: Spectral Analysis step6->end Influence of Substituents on C3-H Chemical Shift A Unsubstituted Pyrazole C3-H: ~7.66 ppm B 4-Iodo-1H-pyrazole C3-H: ~7.7 ppm A->B + Iodo at C4 (Minor Shift) C This compound C3-H: ~8.2 ppm B->C + CONHNH₂ at C5 (Significant Deshielding)

Figure 3: Logical diagram showing the stepwise electronic effects on the C3-H proton.

Conclusion and Outlook

The ¹H NMR spectrum of this compound in DMSO-d₆ is highly informative and allows for unambiguous structural confirmation. The key diagnostic signals are the downfield singlet for the C3-H proton around δ 8.2 ppm and three distinct broad signals for the N-H protons of the pyrazole ring and the carbohydrazide moiety. Comparative analysis demonstrates the predictable electronic influence of the iodo and carbohydrazide substituents on the pyrazole core. This detailed guide provides a robust framework for researchers utilizing this important scaffold in the synthesis of novel, biologically active molecules.

References

Sources

Mass Spectrometry Fragmentation Patterns of Iodinated Pyrazole Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of iodinated pyrazole hydrazides. It is designed for researchers requiring precise structural elucidation of these bioactive scaffolds.[1]

Executive Summary & Strategic Importance

Iodinated pyrazole hydrazides are critical intermediates in drug discovery, particularly for their antimicrobial and anticancer potential.[1] Their structural elucidation via Mass Spectrometry (MS) presents a unique challenge: balancing the analysis of the labile hydrazide tail against the weak carbon-iodine (C-I) bond .[1]

This guide moves beyond generic spectral interpretation. We analyze the causality of fragmentation—why specific bonds break under different energy regimes—and provide a self-validating protocol to distinguish these compounds from their non-iodinated or chlorinated analogs.[1]

Core Fragmentation Mechanics

To interpret the spectrum of an iodinated pyrazole hydrazide, one must recognize three distinct "zones" of instability. The fragmentation hierarchy generally follows this order:

  • Hydrazide Cleavage (Lowest Energy): The hydrazine moiety (-NHNH

    
    ) is the "softest" target.[1]
    
  • C-I Bond Scission (Medium Energy): Iodine is a massive, electron-rich atom with a weak bond to the pyrazole ring (

    
     kJ/mol).[1]
    
  • Pyrazole Ring Disassembly (High Energy): The aromatic core requires significant energy to undergo Retro-Diels-Alder (RDA) cleavage.[1]

The "Iodine Signature"

Unlike Chlorine or Bromine, Iodine is monoisotopic (


I).[1]
  • No Isotope Pattern: You will not see the characteristic M+2 peak (3:1 for Cl, 1:1 for Br).[1]

  • Mass Defect: Iodine has a significant mass defect.[1] Precise mass calculation is crucial.

  • Radical Loss: A loss of 127 Da (I

    
    ) is the definitive diagnostic peak in Electron Impact (EI) or high-energy Collision Induced Dissociation (CID).[1]
    

Comparative Analysis: Ionization Techniques

The choice of ionization source dictates the fragmentation pathway.

FeatureElectrospray Ionization (ESI-MS/MS) Electron Impact (EI-MS)
Energy Regime Soft Ionization. Protonation

dominates.[1]
Hard Ionization. 70 eV electron bombardment.[1]
Primary Fragment Loss of small neutrals (NH

, H

O) from the hydrazide.
Homolytic cleavage of the C-I bond (Loss of I

).
Molecular Ion Strong

intensity.[1][2]
Weak

intensity (often absent due to I loss).[1]
Iodine Stability C-I bond often survives MS1; requires MS2 (CID) to break.[1]C-I bond breaks immediately in the source.[1]
Best For Sequence/Side-chain analysis. Confirming the hydrazide structure.[1]Core confirmation. Verifying the iodinated pyrazole scaffold.

Case Study: 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

To demonstrate these principles, we analyze a representative scaffold.

  • Formula: C

    
    H
    
    
    
    IN
    
    
    O
  • Monoisotopic Mass: 265.9665 Da[1]

Fragmentation Pathway Visualization

The following diagram illustrates the competing fragmentation pathways under ESI-MS/MS conditions (Collision Energy: 20-35 eV).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 267 Frag1 Acylium Ion [M+H - N2H4]+ m/z 235 Parent->Frag1 Loss of Hydrazine (-32 Da) (Low CE) Frag2 Dehydrated Ion [M+H - H2O]+ m/z 249 Parent->Frag2 Loss of H2O (-18 Da) (Cyclization) Frag3 De-iodinated Radical [M+H - I•]+ m/z 140 Parent->Frag3 Homolytic C-I Cleavage (-127 Da) (High CE) Frag4 Pyrazole Core [C4H5N2]+ Frag1->Frag4 Ring Cleavage

Caption: Competing ESI-MS/MS pathways. The hydrazide loss (Red/Yellow) precedes iodine loss (Green) at lower collision energies.[1]

Detailed Spectral Interpretation (ESI-MS/MS)
m/z (Theoretical)Ion IdentityMechanismCausality
266.97

Protonated MoleculeBase peak in soft ionization.[1]
249.94

Distal Amine LossNucleophilic attack of carbonyl oxygen on the hydrazine tail.[1]
234.93

Acylium CationCleavage of the C-N amide bond.[1] Indicates intact hydrazide.[1]
139.06

Radical CationHigh Collision Energy only. Homolytic cleavage of the weak C-I bond.[1]
126.90

Iodine CationRare in ESI, but common in EI.[1] Confirms presence of Iodine.[1][3][4][5][6]

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, use this protocol to validate the presence of the iodinated pyrazole hydrazide.

Step 1: Isotope Screening (MS1)[1]
  • Acquire full scan MS in Positive Mode.[1]

  • Locate the candidate parent ion (

    
     X).[1]
    
  • Check M+1: It should be consistent with carbon count (approx. 1.1% per Carbon).[1]

  • Check M+2: If you see a peak at

    
     with ~33% intensity, you have Chlorine , not Iodine.[1] If 100%, you have Bromine .[1] Iodine shows no significant M+2.[1]
    
Step 2: Energy-Resolved MS/MS (ER-MS)[1]
  • Isolate the parent ion.[1]

  • Apply a Collision Energy Ramp (e.g., 10 eV to 50 eV).[1]

  • Observation:

    • 10-20 eV: Dominant loss of NH

      
       (17 Da) or N
      
      
      
      H
      
      
      (32 Da).[1] Validates Hydrazide.
    • 30-50 eV: Appearance of the de-iodinated peak (Parent - 127).[1] Validates Iodine.

    • Note: If the Iodine falls off at 10 eV, the C-I bond is likely activated by neighboring groups (e.g., ortho-nitro).

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 4-Iodopyrazole. National Institute of Standards and Technology.[1] Link

  • Van Thuijl, J., et al. (1970).[1] The mass spectra of some pyrazole compounds. Journal of Mass Spectrometry. Link[1]

  • PubChem. (2025).[1][6] Compound Summary: 4-Iodopyrazole.[1] National Center for Biotechnology Information.[1] Link[1]

  • Frizzo, C. P., et al. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Iodopyrazole.[1] Merck KGaA.[1] Link

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Pyrazole-5-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrazole-5-Carbohydrazide Analogs

The pyrazole ring system is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[1] The carbohydrazide moiety, when attached to the pyrazole nucleus, further enhances this potential, creating a pharmacophoric group present in numerous therapeutically promising agents.[1][2] As researchers synthesize novel analogs to optimize efficacy and safety, the ability to accurately separate, identify, and quantify these compounds becomes paramount.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as the indispensable tool for this task. It is the workhorse for purity assessment, reaction monitoring, and quality control in drug discovery and development. Understanding the relationship between the molecular structure of pyrazole-5-carbohydrazide analogs and their chromatographic behavior is not merely an academic exercise; it is a predictive tool that accelerates method development and deepens our analytical insights.

This guide provides an in-depth comparison of the predicted HPLC retention times for a series of structurally related pyrazole-5-carbohydrazide analogs. We will explore the causal relationships between molecular modifications and chromatographic retention, grounded in the principles of Quantitative Structure-Retention Relationships (QSRR).[3][4][5] This document is designed for researchers, chromatographers, and drug development professionals seeking to master the analytical challenges posed by this important class of compounds.

The Foundational Principle: Unpacking Reverse-Phase Retention Mechanisms

In RP-HPLC, the fundamental principle governing separation is the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and a less polar organic solvent like acetonitrile or methanol).[6] The retention time of a compound is a direct function of its relative affinity for these two phases.

Several key molecular properties dictate this interaction:

  • Lipophilicity (Hydrophobicity): This is the primary driver of retention in RP-HPLC. More lipophilic (less polar) molecules have a stronger affinity for the nonpolar stationary phase and will therefore elute later, resulting in a longer retention time.

  • Polarity and Hydrogen Bonding: Highly polar functional groups (e.g., -OH, -NH2, -COOH) prefer to interact with the polar mobile phase. Analogs with these groups will have a weaker affinity for the stationary phase and elute earlier.

  • Molecular Size and Shape: While polarity is dominant for small molecules, molecular size can play a role.[7][8] Larger molecules may have a greater surface area for interaction with the stationary phase, potentially leading to longer retention times, assuming polarity is comparable.

These relationships form the basis of QSRR, a field that seeks to build mathematical models correlating molecular descriptors with chromatographic retention.[9][10] By understanding these principles, we can predict the elution order of new analogs before a single injection is made.

Comparative Analysis: A Hypothetical Study of Pyrazole-5-Carbohydrazide Analogs

To illustrate these principles, we will consider a hypothetical series of analogs based on a parent structure: 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carbohydrazide . We will systematically modify the substituent (R) on the 1-phenyl ring and predict the resulting impact on HPLC retention time under typical RP-HPLC conditions.

Predicted Elution Order and Rationale

The following table summarizes the predicted retention times for our hypothetical analog series, indexed relative to the parent compound (R = -H). A higher retention index indicates a longer retention time.

Analog ID Structure (R-group on 1-phenyl ring) R-Group Key Property Change Predicted Retention Index Predicted Elution Order
ANA-01 3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)-...-OHIncreased Polarity0.851 (Fastest)
ANA-02 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-...-NO₂Increased Polarity0.922
ANA-03 3-(4-methoxyphenyl)-1-phenyl-...-H (Parent)Baseline1.003
ANA-04 3-(4-methoxyphenyl)-1-(4-methylphenyl)-...-CH₃Increased Lipophilicity1.154
ANA-05 3-(4-methoxyphenyl)-1-(4-chlorophenyl)-...-ClIncreased Lipophilicity1.255 (Slowest)
Causality Behind the Elution Order:
  • ANA-01 (-OH, Hydroxyl): The hydroxyl group is highly polar and capable of hydrogen bonding. This significantly increases the analog's affinity for the polar mobile phase, causing it to elute fastest.

  • ANA-02 (-NO₂, Nitro): The nitro group is polar and electron-withdrawing. While less polar than a hydroxyl group, it still increases the overall polarity of the molecule compared to the unsubstituted parent, leading to an earlier elution.

  • ANA-03 (-H, Parent): This compound serves as our reference point. Its retention is governed by the baseline lipophilicity of the core structure.

  • ANA-04 (-CH₃, Methyl): The addition of a nonpolar methyl group increases the molecule's overall lipophilicity. This enhances its interaction with the C18 stationary phase, resulting in a longer retention time compared to the parent compound.

  • ANA-05 (-Cl, Chloro): The chloro group is hydrophobic and increases the lipophilicity of the molecule more significantly than a methyl group. This leads to the strongest interaction with the stationary phase among this series, resulting in the longest retention time.

This predictive exercise demonstrates the power of applying fundamental chromatographic principles to a homologous series of compounds.

Visualizing the Analytical Workflow

A robust analytical workflow is critical for obtaining reproducible results. The following diagram illustrates the key stages in the HPLC analysis of our pyrazole-5-carbohydrazide analogs.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Prep (ACN/H2O + 0.1% TFA) SystemPrep System Equilibration (Pump & Column) MobilePhase->SystemPrep SamplePrep Sample Prep (Dissolve in Mobile Phase) Injection Sample Injection (20 µL) SamplePrep->Injection SystemPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Comparison Integration->Quantification Report Generate Report Quantification->Report

Caption: High-level workflow for the HPLC analysis of pyrazole analogs.

Experimental Protocol: A Self-Validating Method

This section provides a detailed, field-proven protocol for the separation of the hypothetical pyrazole-5-carbohydrazide analogs. The inclusion of system suitability parameters ensures the method is self-validating for daily use.

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additive: Trifluoroacetic acid (TFA), HPLC grade.

  • Vials: 2 mL amber glass vials with PTFE septa.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v). Add 1.0 mL of TFA to 999 mL of ultrapure water.

  • Mobile Phase B (Organic): 0.1% ACN in Water (v/v). Add 1.0 mL of TFA to 999 mL of ACN.

  • Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    17.0 90
    17.1 40

    | 20.0 | 40 |

4. Sample and Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of each analog at 1.0 mg/mL in methanol.

  • Working Solution: Prepare a mixed working solution containing all five analogs at a final concentration of 50 µg/mL each, using the mobile phase as the diluent.

5. System Suitability Test (SST):

  • Before running samples, perform five replicate injections of the mixed working solution.

  • Acceptance Criteria:

    • Tailing Factor (T): Must be between 0.8 and 1.5 for each peak.

    • Theoretical Plates (N): Must be > 2000 for each peak.

    • Relative Standard Deviation (%RSD): The %RSD for the retention time and peak area of each analog must be ≤ 2.0%.

This protocol, especially the gradient elution, is designed to provide robust separation for compounds with a range of polarities, while the SST ensures that the system is performing optimally before any experimental data is accepted.[11]

Visualizing the Separation Mechanism

The following diagram illustrates the core principle of separation for our analogs based on their differing molecular properties.

G cluster_system RP-HPLC System cluster_analytes Analogs MobilePhase Mobile Phase (Polar) H₂O / ACN StationaryPhase Stationary Phase (Nonpolar) C18 Hydrocarbon Chains ANA01 ANA-01 (-OH) High Polarity ANA01->MobilePhase Strong Affinity (Fast Elution) ANA05 ANA-05 (-Cl) High Lipophilicity ANA05->StationaryPhase Strong Affinity (Slow Elution)

Caption: Interaction dynamics of polar vs. lipophilic pyrazole analogs in RP-HPLC.

Conclusion and Outlook

The retention behavior of pyrazole-5-carbohydrazide analogs in reverse-phase HPLC is a predictable outcome of their molecular structure. By systematically evaluating the impact of functional group modifications on properties like lipophilicity and polarity, analytical scientists can anticipate elution order and proactively design efficient separation methods. The principles of QSRR provide a robust theoretical framework for this endeavor, transforming method development from a trial-and-error process into a predictive science.[5] This guide has provided a foundational protocol and a conceptual framework for approaching this analytical challenge, empowering researchers to generate high-quality, reproducible data in the pursuit of novel therapeutics.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]

  • Kalizan, R. (2007). Quantitative structure-(chromatographic) retention relationships. Chemical Reviews. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). Results in Chemistry. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Tyteca, E., & Périat, A. (2015). Quantitative structure-retention relationships for rapid method development in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Maschke, S., et al. (2023). Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy. Molecules. [Link]

  • Kalizan, R. (2007). QSRR: Quantitative Structure-(Chromatographic) Retention Relationships. ACS Publications. [Link]

  • Stanciu, L. A., et al. (2023). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Molecules. [Link]

  • Zheng, L. W., et al. (2009). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry. [Link]

  • Talebi, M., et al. (2016). Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. LCGC International. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]

  • Does molecular size/weight affect liquid chromatography retention time? (2020). Reddit. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (n.d.). Digital Repository of University of Kerbala. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Pak. J. Pharm. Sci.. [Link]

  • Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Taniguchi, A., et al. (2025). Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns. CHROMATOGRAPHY. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Pharmaceuticals. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (1998). Il Farmaco. [Link]

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate. [Link]

Sources

Technical Comparison Guide: Elemental Analysis & Purity Validation of 4-iodo-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development, 4-iodo-1H-pyrazole-5-carbohydrazide serves as a critical scaffold. Its dual functionality—the electrophilic iodine at C4 allowing for Suzuki/Sonogashira couplings, and the nucleophilic hydrazide at C5 enabling Schiff base formation—makes it indispensable.

However, the synthesis of this compound often suffers from incomplete hydrazinolysis of the ester precursor, leading to subtle impurities that standard LC-MS might underestimate due to ionization similarities. This guide provides a definitive Elemental Analysis (EA) framework to validate the purity of this compound, contrasting pure experimental data against theoretical baselines and common impurity profiles.

Chemical Profile & Theoretical Baseline

Before interpreting experimental data, we must establish the immutable theoretical baseline for the pure compound. Any deviation beyond the standard instrument error (


) indicates contamination.

Compound: this compound Formula:


Molecular Weight:  252.01  g/mol
Structure: 
  • Core: Pyrazole ring (1H-tautomer favored in solid state).

  • Substituents: Iodine at position 4; Carbohydrazide (

    
    ) at position 5.
    
Table 1: Theoretical Elemental Composition
ElementSymbolAtom CountAtomic Mass ContributionTheoretical % (w/w)
Carbon C448.0419.06%
Hydrogen H55.042.01%
Nitrogen N456.0322.23%
Iodine I1126.9050.35%
Oxygen O116.006.35%

Scientist's Note: The high mass percentage of Iodine (~50%) compresses the relative signal of Carbon and Hydrogen. Precision in weighing the sample is paramount; a microbalance with


 resolution is required to minimize gravimetric errors that propagate into the %C readings.

Synthesis & Analysis Workflow

To understand the source of impurities, we must visualize the synthesis pathway. The primary route involves the hydrazinolysis of ethyl 4-iodo-1H-pyrazole-5-carboxylate .

Figure 1: Synthesis and Validation Pathway

G Start Ethyl 4-iodo-1H-pyrazole- 5-carboxylate Crude Crude Hydrazide (Precipitate) Start->Crude Nucleophilic Acyl Substitution Reagent Hydrazine Hydrate (Excess, Reflux) Reagent->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Remove unreacted ester Pure Pure 4-iodo-1H-pyrazole- 5-carbohydrazide Purification->Pure >99.5% Purity Analysis CHN Combustion Analysis Pure->Analysis Validation

Caption: Workflow transforming the ethyl ester precursor into the target hydrazide, highlighting the critical recrystallization step required to remove unreacted ester before CHN analysis.

Comparative Data Analysis

This section compares the Pure Target against a Simulated Impure Sample (contaminated with 5% starting material) and the Acceptable Industry Limits .

Why This Matters

Incomplete reaction is the most common failure mode. The starting material (Ethyl ester) has a significantly higher Carbon content (27.09%) and lower Nitrogen content (10.53%) than the target.

  • If %C is High: Suspect retained ester precursor.

  • If %N is Low: Suspect retained ester precursor.

  • If %H is High: Suspect retained solvent (Ethanol or Water).

Table 2: Elemental Analysis Comparison Guide
ParameterTheoretical (Pure) Acceptable Range (

)
Impure Scenario (5% Ester Contamination)Diagnostic Insight
Carbon (C) 19.06% 18.66% – 19.46%19.49% Value trends UP with ester contamination.
Hydrogen (H) 2.01% 1.61% – 2.41%2.15% Minimal change; poor diagnostic for this impurity.
Nitrogen (N) 22.23% 21.83% – 22.63%21.62% Value trends DOWN significantly.

Critical Insight: A deviation where Carbon is at the upper limit (e.g., 19.45%) and Nitrogen is at the lower limit (e.g., 21.85%) is a strong indicator of ~3-5% unreacted ester, even if the values technically fall within the "Acceptable Range."

Experimental Protocols

To achieve the "Pure" data cited above, follow this self-validating protocol.

A. Synthesis of the Precursor (Ethyl 4-iodo-1H-pyrazole-5-carboxylate)

Reference Method adapted from BenchChem & EP3322702B1 [1, 2]

  • Dissolution: Dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in Acetonitrile (MeCN).

  • Iodination: Add N-iodosuccinimide (NIS, 1.1 eq) and catalytic Trifluoroacetic acid (TFA, 0.3 eq).

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (color change from brown to yellow/clear). Extract with Ethyl Acetate.[1][2][3]
    
  • Validation: Check LCMS (

    
    ).
    
B. Synthesis of the Target (Hydrazinolysis)
  • Reaction: Suspend the ethyl ester (from Step A) in Ethanol (EtOH). Add Hydrazine Hydrate (

    
    , 5.0 eq).
    
    • Why Excess? To drive the equilibrium forward and prevent the formation of the dimer (N,N'-dipyrazoyl hydrazine).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. The solid will dissolve, then the product may precipitate.
    
  • Isolation: Cool to

    
    . Filter the precipitate.[2]
    
  • Purification (Crucial): Recrystallize from hot Ethanol.

    • Self-Validating Step: If the melting point is

      
      , recrystallize again.[2] Pure hydrazides of this class typically melt 
      
      
      
      (decomposition) [3].
C. Elemental Analysis Protocol
  • Drying: Dry the sample in a vacuum oven at

    
     for 24 hours over 
    
    
    
    .
    • Reasoning: Pyrazoles are hygroscopic. Water (

      
      ) contamination will inflate %H and dilute %C and %N.
      
  • Combustion: Analyze using a standard CHN analyzer (e.g., PerkinElmer 2400 Series II).

  • Combustion Aid: Use Tungsten Trioxide (

    
    ) if incomplete combustion is suspected due to the high Iodine content retarding the burn.
    

Performance Implications

Why does strict adherence to these EA limits matter for drug development?

  • Schiff Base Stoichiometry: If you use impure hydrazide (containing ester) for a subsequent condensation with an aldehyde, the stoichiometry will be off. The ester is inert to the aldehyde under standard conditions, leading to lower yields and difficult purification of the final drug candidate.

  • Biological Assay Interference: Unreacted hydrazine (if not washed out) is cytotoxic and a false positive in many kinase assays. A correct %N value (22.23%) confirms the removal of free hydrazine.

References

  • BenchChem. Synthesis of 4-Iodopyrazole and Derivatives. Retrieved from BenchChem Technical Support. Link

  • European Patent Office. EP 3322702 B1: Cyanopyrrolidines as DUB Inhibitors. (2016).[3] Describes the synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate. Link

  • Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015).[2] Provides comparative melting point and EA standards for pyrazole carbohydrazides. Link

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 4-iodo-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 4-iodo-1H-pyrazole-5-carbohydrazide. As a specialized laboratory chemical, its unique structure—combining a halogenated pyrazole core with a reactive carbohydrazide functional group—necessitates a rigorous and informed approach to waste management. This document is intended for researchers, chemists, and laboratory personnel engaged in drug development and scientific research, offering procedural guidance grounded in established safety standards to ensure personnel safety and environmental compliance.

Part 1: Core Hazard Analysis and Waste Characterization

The disposal procedure for any chemical is dictated by its inherent hazards. This compound is a complex molecule whose risk profile is determined by its constituent parts:

  • Iodinated Organic Compound : The presence of a carbon-iodine bond classifies this compound as a halogenated organic .[1][2] Halogenated waste streams are subject to specific disposal regulations, primarily because their incineration requires high temperatures and specialized scrubbers to prevent the formation of toxic byproducts like dioxins or furans. The U.S. Environmental Protection Agency (EPA) specifically regulates many halogenated organic compounds, prohibiting their land disposal.[3][4]

  • Pyrazole Moiety : Pyrazole and its derivatives are known to be irritants.[5][6] GHS classifications for the parent compound, 4-iodopyrazole, indicate it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7][8]

  • Carbohydrazide Functional Group : This group is a derivative of hydrazine and shares some of its hazardous properties. Carbohydrazide itself is considered harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[9][10][11][12] Furthermore, it can be toxic to aquatic organisms, making its release into the environment a significant concern.[11][13] Heating carbohydrazides may lead to explosive decomposition.[10][13]

Given that the specific toxicological properties of this compound have not been exhaustively studied, a cautious approach is mandatory.[14] The compound must be treated as a hazardous substance, requiring disposal as regulated chemical waste.

Hazard ClassDescriptionRationale & Primary Sources
Acute Toxicity Harmful if swallowed.Based on data for parent structures like 4-iodopyrazole and carbohydrazide.[7][8][10]
Skin Irritation Causes skin irritation.A common characteristic of pyrazole derivatives and carbohydrazides.[5][7][10][15]
Eye Irritation Causes serious eye irritation.A common characteristic of pyrazole derivatives and carbohydrazides.[5][7][10][15]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust should be avoided.[7][8][10][15]
Environmental Hazard Potentially toxic to aquatic life.Based on data for carbohydrazide.[11][13] Discharge into the environment must be avoided.[14]
Chemical Reactivity Potentially unstable upon heating.Based on the properties of the carbohydrazide functional group.[10][13]

Part 2: Personal Protective Equipment (PPE) and Handling

Before handling the chemical or its waste, ensure all appropriate personal protective equipment is in use. This is a non-negotiable standard for minimizing exposure risk.

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][16]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and employ proper glove removal technique to avoid skin contact.[14] Dispose of contaminated gloves as hazardous waste.

  • Protective Clothing : A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[9][16]

  • Respiratory Protection : Handle the solid compound and its waste exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[9][14][16] If a fume hood is not available and dust may be generated, a NIOSH-approved respirator should be used in accordance with OSHA regulations at 29 CFR 1910.134.[9]

Part 3: Step-by-Step Disposal Protocol

Disposal must be systematic, from the point of generation to the final handoff to safety personnel. Under no circumstances should this chemical or its solutions be disposed of down the drain .[17][18][19]

Workflow for Waste Disposal

Caption: Waste Disposal Workflow for this compound.

Protocol for Solid Waste and Contaminated Materials
  • Segregate Waste : Identify this waste as Halogenated Organic Waste .[1][2] It must be collected separately from non-halogenated organic waste, aqueous waste, acids, and bases.[20][21] Never mix incompatible waste streams.[20][22]

  • Select a Container : Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[17][21] Plastic containers are often preferred.[18]

  • Label Correctly : Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[21][22] Clearly write the full chemical name, "Waste this compound," and its approximate concentration or quantity. Do not use chemical formulas or abbreviations.[17]

  • Accumulate Waste : Place the solid chemical waste, along with any contaminated items (e.g., gloves, weigh boats, wipers), directly into the labeled container.

  • Store Safely : Keep the waste container closed at all times except when actively adding waste.[17][21][22] Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[18][21] Ensure it is stored with compatible materials.

  • Arrange for Disposal : Once the container is full or has been in storage for a period defined by your institution's policy (often not to exceed 12 months), contact your facility's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal by a licensed hazardous waste contractor.[18][22]

Protocol for Empty Container Decontamination
  • Initial Rinse : Once the container is empty of all visible solid, triple-rinse it with a suitable laboratory solvent (e.g., acetone, methanol, or ethanol) in a chemical fume hood.[23]

  • Collect Rinseate : The first rinse is considered hazardous waste.[22] It must be collected and added to your designated "Halogenated Organic Waste" container. For chemicals that are acutely toxic, the first three rinses must be collected.[22]

  • Subsequent Rinses : Subsequent rinses can typically be managed according to institutional guidelines, which may allow for collection in a general non-halogenated solvent waste stream if the initial rinse was thorough.

  • Final Disposal : After triple-rinsing and allowing the container to air-dry completely, deface or remove the original manufacturer's label.[23] The clean, decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.

Part 4: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Secure : If the spill is large, evacuate the immediate area and alert colleagues. Restrict access to the spill location.

  • Don PPE : Wear the full PPE detailed in Part 2.

  • Contain and Clean : For a small solid spill, gently sweep or vacuum up the material.[7][9][16] Avoid generating dust .[7] Do not use compressed air for cleaning.[7]

  • Dispose of Spill Debris : Place all spilled material and contaminated cleaning supplies (e.g., absorbent pads, towels, contaminated PPE) into your labeled "Halogenated Organic Waste" container for proper disposal.[9][21]

  • Decontaminate : Clean the spill area with a suitable solvent and then soap and water.

By adhering to this comprehensive protocol, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.).
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • Apollo Scientific. (2022). Safety Data Sheet: 4-Iodo-1H-pyrazole.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-indole-7-carbohydrazide, 97%.
  • Unknown Source. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrazole.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET: Pyrazole.
  • Merck Millipore. (n.d.). Pyrazole CAS 288-13-1 | 807572.
  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database.
  • Noah Technologies Corporation. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users.
  • Unknown Source. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Carbohydrazide.
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards.
  • Braun Research Group. (n.d.).
  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
  • Reddit. (2019).
  • Reddit. (2021). How to store / dispose of Iodine crystals?. r/chemhelp.
  • Volochem, Inc. (2015). Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Thermo Fisher Scientific. (2011).
  • Fluorochem Ltd. (2024). Safety Data Sheet: methyl 5-iodo-1H-pyrazole-4-carboxylate.
  • Fluorochem Ltd. (2024). Safety Data Sheet: 3-Iodo-1H-pyrazole.
  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • ChemicalBook. (n.d.). N'-{4-nitrobenzylidene}-4-iodo-1H-pyrazole-5-carbohydrazide Product Description.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ChemicalBook. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-iodo-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 4-iodo-1H-pyrazole-5-carbohydrazide. As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-proven insights. The guidance herein is derived from the known hazards of the compound's constituent chemical groups—iodinated pyrazoles and carbohydrazides—to establish a robust framework for ensuring laboratory safety.

Foundational Hazard Assessment: A Synthesis of Component Risks

Due to a lack of specific and comprehensive toxicological data for this compound, a conservative approach is mandated. Our safety protocol is therefore built upon a composite hazard profile derived from its primary structural components: the 4-iodopyrazole ring and the carbohydrazide functional group.

  • 4-Iodopyrazole Moiety : The parent compound, 4-iodopyrazole, is classified as an irritant.[1] It is known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Organoiodine compounds, in general, warrant careful handling due to their potential reactivity and toxicological profiles.[3][4]

  • Carbohydrazide Functional Group : Hydrazine and its derivatives, including carbohydrazide, are compounds of significant toxicological concern.[5][6] They can be corrosive, toxic, and are often treated as potential carcinogens.[5][6] Carbohydrazides are utilized as oxygen scavengers in boiler systems, highlighting their reactive nature. The parent compound for this functional group, 1H-pyrazole-4-carbohydrazide, is listed as harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[7]

This composite profile dictates that this compound must be handled as a substance that is, at a minimum, a severe irritant to the skin, eyes, and respiratory tract, acutely toxic via multiple routes of exposure, and a potential long-term health hazard.

The Hierarchy of Controls: A Proactive Safety Paradigm

Before personal protective equipment (PPE) is even considered, a laboratory's first line of defense is the implementation of the hierarchy of controls. PPE is the last line of defense, intended to protect you when other controls are not feasible or are insufficient.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard. For this compound, all handling of the solid material and its solutions must occur within a certified chemical fume hood.[6][8] This is non-negotiable and serves to control exposure to dust and vapors. An emergency eyewash and safety shower must also be readily accessible.[5]

  • Administrative Controls : These are procedural controls, including robust training on this specific Standard Operating Procedure (SOP), clear signage indicating the hazards, and restricting access to authorized personnel only.[6]

  • Personal Protective Equipment (PPE) : This is the equipment worn to minimize exposure. The subsequent sections will detail the specific PPE requirements.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound.

  • Hand Protection : Double-gloving with nitrile gloves is required. Nitrile provides good resistance against a broad range of chemicals.[6] The rationale for double-gloving is to provide a secondary barrier in case the outer glove is compromised, a critical precaution given that hydrazide derivatives can be absorbed through the skin.[5] Always inspect gloves for any signs of degradation or puncture before use and use proper removal techniques to avoid skin contact.[9][10]

  • Eye and Face Protection : At a minimum, chemical splash goggles that form a seal around the eyes are required.[6][11] Due to the severe eye irritation potential, it is strongly recommended to also use a full-face shield when handling larger quantities (typically >5 grams) of the solid or when there is a significant splash risk, such as during solution transfers or quenching reactions.[5][11]

  • Body Protection : A flame-resistant lab coat is the minimum requirement.[5] This coat should be fully buttoned, with sleeves rolled down. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is advised. Ensure you are wearing full-length pants and closed-toe shoes, preferably made of leather or other chemically resistant material.[5]

  • Respiratory Protection : All routine handling must be performed in a chemical fume hood to prevent inhalation of dust or vapors.[6] In the event of a significant spill outside of a fume hood or a failure of engineering controls, a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used by trained emergency response personnel.[5][8]

PPE Selection Matrix for Common Laboratory Tasks

For clarity, the table below summarizes the required PPE for various operations involving this compound.

Task Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatNot required inside hood
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles & Face ShieldFlame-Resistant Lab CoatNot required inside hood
Running Reaction Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatNot required inside hood
Work-up/Extraction Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles & Face ShieldFlame-Resistant Lab CoatNot required inside hood
Handling Waste Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatNot required inside hood
Major Spill Cleanup Evacuate AreaChemical-Resistant Gloves (Butyl or Neoprene)Full-Face RespiratorChemical-Resistant SuitNIOSH-Approved Respirator

Operational Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling this compound, from preparation to disposal.

G Workflow: Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Review SDS & SOP Area_Check 2. Verify Fume Hood Operation & Emergency Equipment Access Prep->Area_Check PPE_Don 3. Don Full PPE (Double Gloves, Goggles, Lab Coat) Area_Check->PPE_Don Weigh 4. Weigh Compound PPE_Don->Weigh Proceed to Handling Solubilize 5. Prepare Solution Weigh->Solubilize React 6. Perform Reaction Solubilize->React Decontaminate 7. Decontaminate Glassware & Surfaces in Hood React->Decontaminate Reaction Complete Waste_Seg 8. Segregate Waste (Solid, Liquid Halogenated) Decontaminate->Waste_Seg Label_Waste 9. Label Waste Container Clearly Waste_Seg->Label_Waste PPE_Doff 10. Doff PPE Correctly (Outer gloves first) Label_Waste->PPE_Doff Wash 11. Wash Hands Thoroughly PPE_Doff->Wash

Caption: Safe handling workflow from preparation to disposal.

Spill and Disposal Plan

Spill Response:

  • Minor Spill (inside fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Use dry cleanup procedures; avoid generating dust.[2]

    • Carefully sweep up the solid material and place it in a sealed, labeled container for disposal.[8]

    • Decontaminate the area with a suitable solvent and absorbent pads.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.[8]

    • Alert laboratory personnel and notify the designated emergency services.[2]

    • Do not attempt to clean up the spill without appropriate respiratory protection and training.[6]

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.

  • Segregation : Do not mix with other waste streams. Keep solid waste separate from liquid waste. Halogenated waste should be collected in a designated, compatible container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).[2]

  • Disposal : Dispose of the waste through your institution's authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[2][8] Do not discharge any material into drains or waterways.[8][9]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • University of California, Los Angeles. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Safety Data Sheet. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine SOP. Environmental Health & Safety. Retrieved from [Link]

  • AWS. (2015). 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Trihydro Corporation. (2020). Chemical PPE. Retrieved from [Link]

  • J&K Scientific. (2023). JR-7653 - Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Safety Data Sheet. Retrieved from [Link]

  • Ji, Y., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]

  • Richardson, S. D., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazole-4-carbohydrazide. PubChem Compound Database. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Iodopyrazole. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.